N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
- This compound is a hybrid of indole, benzophenone, and oxazole moieties.
- Indole derivatives are significant due to their diverse biological and clinical applications .
- The compound’s full name suggests that it contains an indole core (1H-indol-4-yl), a 2-methoxyethyl group, and a 5-phenyl-1,3-oxazole-2-yl moiety.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature I accessed.
- the synthesis of related compounds often involves multistep reactions, such as condensation, cyclization, and functional group transformations.
- Industrial production methods would likely involve scalable processes with optimized yields.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific functional groups present.
- Major products could include derivatives with modified indole, oxazole, or benzophenone moieties.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antibacterial agent, considering the emergence of drug-resistant bacteria.
Biological Studies: Explore its effects on cellular processes, protein targets, and pathways.
Industry: Assess its use in materials science or other applications.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have access to a direct list of similar compounds.
- comparing its structure and properties with related indole-based molecules would highlight its uniqueness.
Remember that this information is based on available literature up to a certain point, and further research may provide additional insights
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-15-14-26-13-12-18-19(8-5-9-20(18)26)25-22(27)10-11-23-24-16-21(29-23)17-6-3-2-4-7-17/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,25,27) |
InChI Key |
GTOWDWWTHDGBCO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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